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molecular formula C17H22N4O3 B8271949 tert-Butyl 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

tert-Butyl 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B8271949
M. Wt: 330.4 g/mol
InChI Key: PCDSGRHPHAGREU-UHFFFAOYSA-N
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Patent
US08207147B2

Procedure details

Trifluoroacetic acid (20 ml) was added to a stirred solution of 4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester (Example 2, 1.64 g, 4.96 mmol) in CH2Cl2 (35 ml). After 2.5 h at rt, the solvent was evaporated under reduced pressure. The residual solid was suspended in EtOAc (150 ml) and washed with saturated aqueous Na2CO3 (20 ml). The aqueous was separated and extracted with EtOAc (3×30 ml). The combined organic extracts were dried (MgSO4) and evaporated under reduced pressure to afford the title compound: RT=3.48 min, m/z (ES+)=231.2 [M+H]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([C:21]2[O:25][N:24]=[C:23]([C:26]3[CH:31]=[CH:30][N:29]=[CH:28][CH:27]=3)[N:22]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[NH:15]1[CH2:20][CH2:19][CH:18]([C:21]2[O:25][N:24]=[C:23]([C:26]3[CH:31]=[CH:30][N:29]=[CH:28][CH:27]=3)[N:22]=2)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.64 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=NC(=NO1)C1=CC=NC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous Na2CO3 (20 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1CCC(CC1)C1=NC(=NO1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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